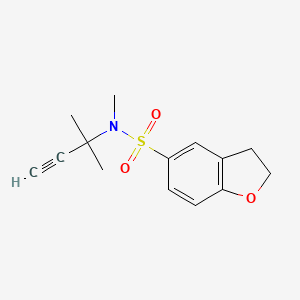![molecular formula C15H20N2O3S B7680207 N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide](/img/structure/B7680207.png)
N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide, also known as MRS2179, is a selective antagonist of the P2Y1 receptor. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including thrombosis, stroke, and cancer.
作用機序
N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide selectively antagonizes the P2Y1 receptor, which is a G protein-coupled receptor that plays a crucial role in platelet activation and aggregation. By blocking the P2Y1 receptor, N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide inhibits platelet activation and reduces the risk of clot formation.
Biochemical and Physiological Effects:
N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide has been shown to have several biochemical and physiological effects, including inhibition of platelet aggregation, protection against brain damage in stroke, inhibition of tumor growth and metastasis in cancer, and potential therapeutic applications in other diseases such as asthma and osteoporosis.
実験室実験の利点と制限
One advantage of using N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide in lab experiments is its selectivity for the P2Y1 receptor, which allows for more specific and targeted studies. However, one limitation is the potential for off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the study of N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide, including further investigation of its potential therapeutic applications in other diseases, such as asthma and osteoporosis. Additionally, the development of more potent and selective P2Y1 receptor antagonists could lead to the discovery of new therapeutic targets and treatment options. Finally, the use of N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide in combination with other drugs or therapies could lead to improved outcomes in various diseases.
合成法
The synthesis of N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide involves several steps, including the reaction of 4-aminobenzamide with 2-methylbut-3-yn-2-ol to form 4-(2-methylbut-3-yn-2-ylamino)benzamide. This intermediate is then reacted with dimethyl sulfate to form N,N-dimethyl-4-(2-methylbut-3-yn-2-ylamino)benzamide, which is further reacted with sodium sulfamate to form the final product, N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide.
科学的研究の応用
N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. In thrombosis, N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide has been shown to inhibit platelet aggregation and reduce the risk of clot formation. In stroke, N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide has been shown to protect against brain damage and improve neurological outcomes. In cancer, N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide has been shown to inhibit tumor growth and metastasis.
特性
IUPAC Name |
N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-7-15(2,3)17(6)21(19,20)13-10-8-12(9-11-13)14(18)16(4)5/h1,8-11H,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMOEYSSUUFYJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)N(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-[(3-chloro-4-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide](/img/structure/B7680133.png)
![1-[4-[(3-Chloro-4-methylphenyl)methylamino]piperidin-1-yl]-3-methoxypropan-1-one](/img/structure/B7680135.png)
![N-[(3-chloro-4-methylphenyl)methyl]-4-(2-methylsulfonylethyl)aniline](/img/structure/B7680137.png)
![3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]benzonitrile](/img/structure/B7680140.png)
![3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol](/img/structure/B7680141.png)
![7-Chloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-fluoro-1,3-benzoxazole](/img/structure/B7680142.png)
![N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-1-(1,3,5-trimethylpyrazol-4-yl)methanamine](/img/structure/B7680148.png)

![2-[1-[[(E)-2-methylpent-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7680168.png)
![2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid](/img/structure/B7680175.png)



